2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid
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Overview
Description
“2-(Benzyloxy)benzoic acid” is a type of organic compound that belongs to the class of benzoic acids and derivatives . Its molecular formula is C14H12O3 . It’s worth noting that the specific compound you’re asking about, “2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid”, would have additional fluorine and methyl groups, which would alter its properties and potential applications.
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)benzoic acid” consists of a benzoic acid group (a benzene ring attached to a carboxylic acid group) and a benzyloxy group (a benzene ring attached to an oxygen atom)^ . The specific locations of the fluorine and methyl groups in “this compound” would affect its molecular structure.Chemical Reactions Analysis
Benzyloxy compounds can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a reaction that forms carbon-carbon bonds . They can also undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)benzoic acid” would be influenced by its molecular structure. For instance, it has a molecular weight of 228.243 Da . The presence of additional fluorine and methyl groups in “this compound” would alter these properties.Mechanism of Action
Target of Action
It’s known that similar organoboron compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also be used in such reactions.
Mode of Action
In a Suzuki–Miyaura cross-coupling reaction, the compound would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid . This reaction is widely used in organic synthesis to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science.
Pharmacokinetics
It’s known that organoboron compounds are generally stable and readily prepared , which suggests that they could have favorable pharmacokinetic properties.
Result of Action
The result of the action of this compound in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Organoboron compounds can be sensitive to air and moisture , which means that the reaction should be carried out under controlled conditions to ensure the stability and efficacy of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-4-methyl-2-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-10-7-8-12(15(17)18)14(13(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYFMAGBTYOEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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